(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a bromophenyl group and a tert-butylsulfonyl pyrrolidine moiety, allows it to participate in a range of chemical reactions and makes it valuable in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 3-(tert-butylsulfonyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, or further oxidized to a sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include sulfides and sulfones.
Coupling: Products include biaryl compounds.
Scientific Research Applications
(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- (3-Chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
- (3-Bromophenyl)(3-(ethylsulfonyl)pyrrolidin-1-yl)methanone
Uniqueness
(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the presence of the tert-butylsulfonyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(3-bromophenyl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-15(2,3)21(19,20)13-7-8-17(10-13)14(18)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOONRPLAXLNOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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